molecular formula C41H76O5 B1243320 [2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate

Cat. No.: B1243320
M. Wt: 649 g/mol
InChI Key: WFTOOGFFSZCCNW-IWCZYTNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Bioactive Compounds from Plants

A study focusing on bioactive compounds isolated from Portulaca oleracea L. identified several organic acids and esters, including compounds structurally similar to the one . These compounds demonstrated anti-inflammatory activities, specifically inhibiting inflammatory factors like IL-1β and TNF-α, highlighting their potential medicinal applications (Liu et al., 2022).

Fatty Acids in Cancer Research

A 2019 study identified new fatty acids from the leaves of Vernicia fordii. These compounds, including conjugated ketonic fatty acids, were tested for cytotoxicity against various human cancer cell lines, indicating a potential role in cancer treatment research (Zhou et al., 2019).

Synthesis and Antitumor Studies

A 2007 study developed the synthesis of esters derived from natural polyphenols and tested them for anti-tumor activities against human cancer cell lines. This research contributes to understanding the potential of such compounds in cancer therapy (Mustafa et al., 2007).

Biological Functions of Synthetic Compounds

A compound synthesized from gallic acid and linoleic acid ester demonstrated significant cancer cell proliferation inhibition, as well as other biological activities. This suggests its usefulness in food, pharmaceutical, and cosmetic industries (Jang et al., 2009).

Protection against Photooxidative Injury in Plants

Research on a novel NADPH-dependent oxidoreductase in Arabidopsis showed its role in reducing the α,β-unsaturated bond of reactive carbonyls, potentially functioning in antioxidative defense in plants. This enzyme recognized lipid peroxide-derived oxenes as substrates, suggesting a key role in detoxification (Mano et al., 2005).

Lipid Oxidation Products in Edible Oils

A method for quantifying epoxy and hydroxy fatty acids, important intermediates in lipid oxidation, was developed to evaluate oxidation pathways in vegetable oils. This research is significant for understanding lipid oxidation in food science (Xia & Budge, 2017).

Properties

Molecular Formula

C41H76O5

Molecular Weight

649 g/mol

IUPAC Name

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate

InChI

InChI=1S/C41H76O5/c1-5-7-8-9-10-11-12-13-14-15-16-20-23-26-29-32-40(43)45-35-39(42)36-46-41(44)33-30-27-24-21-18-17-19-22-25-28-31-38(4)34-37(3)6-2/h10-11,13-14,37-39,42H,5-9,12,15-36H2,1-4H3/b11-10+,14-13+

InChI Key

WFTOOGFFSZCCNW-IWCZYTNJSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)CC(C)CC)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)CC(C)CC)O

synonyms

1-linoleyl-3-(3,5-dimethyloctadecanoyl)glycerol
AL 072
AL-072
AL072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate

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